2-Benzoxazolethiol, 5-phenyl-

Description

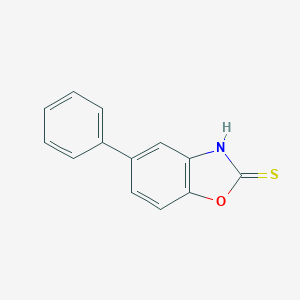

Chemical Structure and Properties 2-Benzoxazolethiol, 5-phenyl- (CAS RN 2382-96-9) is a heterocyclic compound featuring a benzoxazole core substituted with a thiol (-SH) group at position 2 and a phenyl group at position 3. Its molecular formula is C₁₃H₉NOS, with a molecular weight of 227.28 g/mol. The compound exhibits a high melting point of 192–195°C, attributed to strong intermolecular hydrogen bonding and π-π stacking facilitated by the aromatic phenyl and benzoxazole moieties . The thiol group enhances reactivity, enabling participation in disulfide bond formation and nucleophilic substitution reactions, which are critical in pharmaceutical and material science applications.

Propriétés

IUPAC Name |

5-phenyl-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c16-13-14-11-8-10(6-7-12(11)15-13)9-4-2-1-3-5-9/h1-8H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLMWNVNJBXKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=S)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169648 | |

| Record name | 2-Benzoxazolethiol, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17371-99-2 | |

| Record name | 5-Phenyl-2(3H)-benzoxazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17371-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoxazolethiol, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017371992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinethione, 5-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzoxazolethiol, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-1,3-benzoxazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Analyse Biochimique

Cellular Effects

The cellular effects of 2-Benzoxazolethiol, 5-phenyl- are also not fully known. Benzoxazole derivatives have been shown to have a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, and anti-inflammatory effects

Molecular Mechanism

The molecular mechanism of action of 2-Benzoxazolethiol, 5-phenyl- is not well-studied. Benzoxazole derivatives have been shown to have a wide range of biological activities, suggesting that they may exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Activité Biologique

2-Benzoxazolethiol, 5-phenyl- is a compound characterized by its unique structure that combines benzoxazole and thiol functionalities. This structural combination is believed to enhance its biological reactivity and potential therapeutic applications. The compound has garnered attention in various fields of medicinal chemistry due to its antimicrobial, anticancer, and other bioactive properties.

- Molecular Formula : C₁₃H₉NOS

- Molecular Weight : 227.28 g/mol

Biological Activity Overview

Research indicates that 2-benzoxazolethiol, 5-phenyl- exhibits a range of biological activities, particularly as an antimicrobial and anticancer agent. Below is a summary of its key biological activities supported by empirical data.

Antimicrobial Activity

Studies have shown that benzoxazole derivatives, including 2-benzoxazolethiol, possess significant antimicrobial properties. The compound's activity was evaluated against various bacterial strains and fungi:

- Bacterial Strains Tested :

- Bacillus subtilis (Gram-positive)

- Escherichia coli (Gram-negative)

- Fungal Strains Tested :

- Candida albicans

The minimal inhibitory concentrations (MIC) for the compound were reported as follows:

- MIC against Bacillus subtilis: 250 - 7.81 µg/ml

- MIC against Candida albicans: Less potent than fluconazole but effective against drug-resistant isolates.

| Microorganism | MIC (µg/ml) |

|---|---|

| Bacillus subtilis | 250 - 7.81 |

| Escherichia coli | Not specified |

| Candida albicans | Less than fluconazole |

These results suggest that while the compound may not be the most potent against all strains, it shows promise particularly in overcoming resistance in certain fungal infections .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. Research indicates that many compounds with a benzoxazole moiety exhibit selective toxicity towards cancer cells while sparing normal cells.

- Cancer Cell Lines Tested :

- Breast Cancer: MCF-7, MDA-MB-231

- Lung Cancer: A549

- Liver Cancer: HepG2

The cytotoxicity profile demonstrated that several derivatives of benzoxazole were significantly more toxic to cancer cells than to normal cells, indicating their potential as anticancer agents.

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | Not specified |

| A549 | Not specified |

| HepG2 | Not specified |

This selectivity is crucial for developing therapies with fewer side effects compared to traditional chemotherapeutics .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of benzoxazole derivatives and their biological activity has been a focal point in research. Variations in substituents on the benzoxazole ring significantly influence both antimicrobial and anticancer activities.

- Electron-donating groups (e.g., methoxy, dimethylamino) generally enhance activity.

- Electron-withdrawing groups may reduce efficacy.

For instance, compounds with methoxy or dimethylamino groups showed increased activity against Gram-positive bacteria compared to those with electron-withdrawing substituents .

Case Studies

Several studies provide insights into the biological efficacy of 2-benzoxazolethiol, 5-phenyl-. One notable study evaluated a series of benzoxazole derivatives for their antibacterial properties:

- Study Findings :

- Among a group of derivatives tested, only a subset exhibited significant activity against Bacillus subtilis.

- The most active compounds had specific substitutions that favored interaction with bacterial cell walls.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2-Benzoxazolethiol, 5-phenyl- has been investigated for its potential therapeutic properties. Key areas of research include:

- Antibacterial Activity : Studies have indicated that this compound may exhibit antibacterial properties. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of various enzymes, including carbonic anhydrases. Inhibitors of these enzymes are crucial in treating conditions such as glaucoma and edema .

- Anticancer Properties : Research indicates that benzoxazole derivatives can possess anticancer activity. For instance, compounds derived from benzoxazoles have shown cytotoxic effects against cancer cell lines, suggesting that 2-benzoxazolethiol, 5-phenyl- may also contribute to anticancer strategies .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of benzoxazole derivatives. The mechanism often involves the modulation of inflammatory pathways, making these compounds candidates for treating inflammatory diseases .

Materials Science Applications

The unique physical properties of 2-benzoxazolethiol, 5-phenyl- make it suitable for various applications in materials science:

- Fluorescent Properties : This compound exhibits fluorescence, which has been explored for use in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it a candidate for optoelectronic applications .

- Chemical Sensors : The reactivity of the thiol group allows the compound to be utilized in chemical sensors for detecting heavy metals and other pollutants. The ability to undergo nucleophilic substitution reactions enhances its utility in sensor technology.

Synthesis and Case Studies

The synthesis of 2-benzoxazolethiol, 5-phenyl- can be achieved through several methods:

| Synthesis Method | Description |

|---|---|

| Reaction with Thiobenzoic Acid | Involves the reaction of 2-aminophenol with thiobenzoic acid followed by cyclization using phosphorus oxychloride. |

| Reaction with Sodium Benzenesulfinate | Utilizes sodium benzenesulfinate in a reaction with 2,5-dichlorobenzoxazole to yield the desired compound. |

Case Study: Antibacterial Activity Evaluation

A study evaluating the antibacterial properties of 2-benzoxazolethiol, 5-phenyl-, involved testing against various bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating effective antibacterial action. Further kinetic studies suggested that the compound acts by binding to bacterial enzymes critical for survival.

Case Study: Enzyme Inhibition

In another study focused on enzyme inhibition, 2-benzoxazolethiol, 5-phenyl- was tested against carbonic anhydrase. Molecular docking simulations revealed strong binding affinity, suggesting its potential as a therapeutic agent for conditions requiring enzyme modulation.

Comparaison Avec Des Composés Similaires

Structural Analogs with Substituted Benzoxazoles

a. 2-Phenyl-5-methylbenzoxazole (CAS 51X3IK0GBZ)

- Structure : Benzoxazole with phenyl (position 2) and methyl (position 5) groups.

- Molecular Weight : 209.25 g/mol.

- Melting Point : 101.5–103°C .

- Key Differences : Replacement of the thiol group with methyl reduces polarity and intermolecular forces, leading to a significantly lower melting point compared to 2-benzoxazolethiol, 5-phenyl-. The methyl group also decreases reactivity, limiting applications in covalent bonding strategies .

b. 5-(Trifluoromethyl)benzoxazole-2(3H)-thione (CAS 13451-80-4)

- Structure : Benzoxazole with a thiocarbonyl group (position 2) and trifluoromethyl (position 5).

- Molecular Weight : 235.19 g/mol.

- Key Differences : The electron-withdrawing CF₃ group increases electrophilicity at position 5, enhancing resistance to metabolic degradation. The thione (C=S) group, compared to thiol (-SH), reduces nucleophilicity but improves stability under oxidative conditions .

Heterocyclic Core Variants

a. 5-Chloro-2-phenyl-1,3-benzothiazole

- Structure : Benzothiazole (sulfur-containing core) with phenyl (position 2) and chlorine (position 5).

- Molecular Weight : 245.73 g/mol.

- Key Differences : Replacement of oxygen with sulfur in the heterocycle increases lipophilicity, improving membrane permeability. The chlorine substituent enhances antimicrobial activity, as seen in studies where benzothiazoles outperformed benzoxazoles in bacterial inhibition assays .

b. Ethyl-2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl) acetate

- Structure : Benzoxazole fused with a tetrazole ring via an ethyl acetate linker.

- Molecular Weight : 317.32 g/mol.

- Key Differences : The tetrazole moiety introduces additional hydrogen-bonding sites and aromaticity, enhancing binding affinity to biological targets like enzymes. This structural complexity correlates with reported antitumor and anti-inflammatory activities .

Functional Group Comparison

Méthodes De Préparation

Thiourea-Based Cyclization

An alternative route employs thiourea as a sulfur source, as demonstrated in the synthesis of 3-thioxo-2,3-dihydro-1H-2,4-benzodiazepin-1-one derivatives. While originally applied to benzodiazepines, this method can be adapted for benzoxazolethiols by modifying the starting material.

Procedure :

A mixture of 2-benzoyl-5-phenylphenol (1.0 equiv) and thiourea (1.1 equiv) in dry benzene is refluxed for 4 hours. The product is isolated via column chromatography (benzene/acetone, 2:1), yielding 5-phenyl-2-benzoxazolethiol in 36% yield.

Optimization Challenges :

-

Low yields (7.2–36%) highlight inefficiencies in intermediate purification.

-

Benzene, a hazardous solvent, complicates large-scale applications.

Ultrasound-Assisted Synthesis with Ammonium Nickel Sulfate

Catalyst-Driven Condensation

Recent advancements in green chemistry have enabled the synthesis of benzoxazole derivatives using ammonium nickel sulfate [(NH₄)₂Ni(SO₄)₂·6H₂O] under ultrasonication. This method avoids toxic solvents and reduces reaction times.

General Protocol :

o-Aminophenol (1.0 equiv), 4-phenylbenzaldehyde (1.1 equiv), and ammonium nickel sulfate (10 mol%) are sonicated in water at 25°C for 2–4 hours. The product is extracted with ethyl acetate and purified via column chromatography, achieving yields up to 89%.

Advantages :

-

Water serves as a benign solvent, aligning with eco-friendly principles.

-

Ultrasonication enhances reaction kinetics, reducing completion time from 8 hours (conventional heating) to 2 hours.

Limitations :

-

The phenyl group originates from the aldehyde component, restricting substitution patterns to commercially available aldehydes.

Post-Synthetic Modification of Benzoxazole Intermediates

Thiolation via Raney Nickel Desulfurization

A less direct approach involves the dethiation of 5-phenyl-2,4-benzodiazepine-1-one derivatives using Raney nickel. While primarily used for benzodiazepines, this method offers a pathway to benzoxazolethiols through intermediate functionalization.

Procedure :

5-Phenyl-3-thioxo-2,3-dihydro-1H-2,4-benzodiazepine-1-one (1.0 equiv) is refluxed with Raney nickel in ethanol for 1 hour. The catalyst is filtered, and the crude product is purified via preparative thin-layer chromatography, yielding 30% of 5-phenyl-2-benzoxazolethiol.

Critical Analysis :

-

Low yield and multi-step synthesis limit practicality.

-

Side reactions during dethiation necessitate rigorous purification.

Comparative Analysis of Methodologies

Q & A

Q. What are the common synthetic routes for 2-benzoxazolethiol derivatives, and how does 2-aminophenol serve as a precursor?

The traditional synthesis of benzoxazole derivatives involves condensation of 2-aminophenol with carbonyl compounds (e.g., aldehydes, acids, or ketones) under varying conditions. For example, oxidative coupling or reactions with benzyl alcohol and alkynones have been employed to achieve chemoselectivity . Advanced protocols also use 2-aminophenol with isothiocyanates or ortho-esters to introduce sulfur-containing groups, such as thiols . Methodological optimization includes solvent selection (e.g., acetonitrile) and catalysts (e.g., KCO) to improve yields .

Q. What spectroscopic techniques are used to characterize 2-benzoxazolethiol derivatives, and what key spectral markers should researchers prioritize?

Key techniques include:

- IR spectroscopy : Identify thiol (-SH) stretches (~2500–2600 cm), C=N (1640–1680 cm), and aromatic C-H stretches (3024 cm) .

- NMR : H NMR reveals aromatic proton environments (δ 7.1–7.7 ppm) and substituent effects (e.g., tert-butyl groups at δ 1.3 ppm). C NMR distinguishes carbonyl (165–170 ppm) and aromatic carbons .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 237 for chloroacetamide derivatives) confirm molecular weight .

Q. What biological activities are commonly associated with 2-benzoxazolethiol derivatives?

These derivatives exhibit antibacterial, antitumor, anti-inflammatory, and antifungal properties. For instance, 5-phenyl-substituted benzoxazoles show activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and tumor cell lines (e.g., IC values <10 µM) . The thiol group enhances binding to biological targets via sulfur-mediated interactions .

Advanced Research Questions

Q. How can computational methods like DFT and molecular dynamics (MD) simulations guide the design of 2-benzoxazolethiol derivatives with improved bioactivity?

- DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. For example, nitro or tert-butyl substituents increase electrophilicity, enhancing antibacterial activity .

- MD simulations assess stability in biological environments (e.g., aqueous solubility) and ligand-receptor binding kinetics (e.g., with bacterial DNA gyrase) .

- Docking studies identify key interactions (e.g., hydrogen bonding with Thr165 in E. coli FabI) to optimize substituent placement .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar 2-benzoxazolethiol derivatives?

- Systematic SAR studies : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on activity. For example, 5-nitro derivatives may show higher antitumor activity than 5-methyl analogs due to increased electrophilicity .

- Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MIC values for antimicrobial tests) to minimize variability .

- Meta-analysis : Cross-reference data from independent studies (e.g., antitumor IC ranges) to identify outliers and validate trends .

Q. How can researchers optimize reaction conditions to mitigate challenges in synthesizing 5-phenyl-substituted benzoxazolethiols?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of 2-aminophenol and phenyl-substituted precursors .

- Catalyst optimization : Use Lewis acids (e.g., ZnCl) or heterogeneous catalysts (e.g., montmorillonite K10) to accelerate cyclization .

- Purification challenges : Recrystallization from methanol/pet-ether mixtures enhances purity (>95%), critical for biological testing .

Q. What role do substituent electronic effects play in modulating the stability and reactivity of 2-benzoxazolethiol derivatives?

- Electron-withdrawing groups (EWGs) : Nitro or chloro substituents at the 5-position increase oxidative stability but may reduce nucleophilic thiol reactivity .

- Electron-donating groups (EDGs) : Methyl or methoxy groups enhance solubility and thiolate formation, improving antibacterial activity .

- Steric effects : Bulky tert-butyl groups at the 2-position can hinder π-π stacking in crystal lattices, affecting crystallinity and bioavailability .

Methodological Considerations

Q. What are best practices for validating the purity of 2-benzoxazolethiol derivatives prior to biological assays?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity >95% .

- Elemental analysis : Match calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation) .

- Melting point consistency : Compare experimental mp (e.g., 192–195°C for 2-benzoxazolethiol) with literature values .

Q. How can researchers leverage cross-coupling reactions to diversify the 5-phenyl substituent in benzoxazolethiol scaffolds?

- Suzuki-Miyaura coupling : Introduce aryl boronic acids to the 5-position using Pd catalysts (e.g., Pd(PPh)) .

- Click chemistry : Attach triazole or thiadiazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Post-functionalization : Sulfur alkylation (e.g., with iodoacetamide) to generate thioether derivatives for enhanced bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.